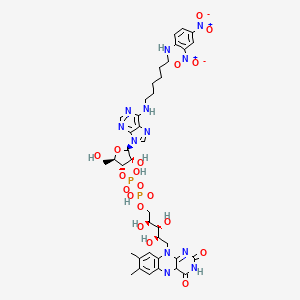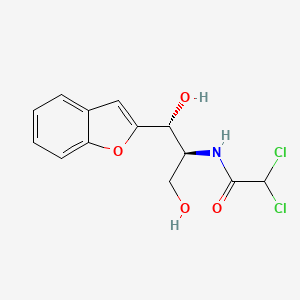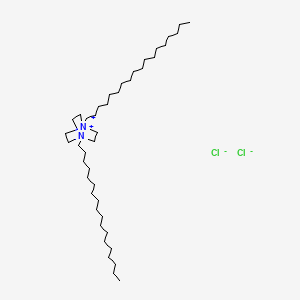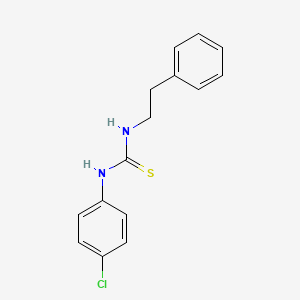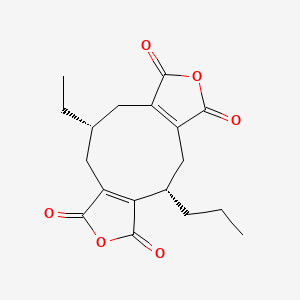
Byssochlamic acid
描述
双链霉酸是一种从丝状真菌双链霉菌中分离得到的天然产物。
作用机制
双链霉酸发挥其作用的机制涉及它与分子靶点和途径的相互作用。例如,其抗菌活性可能是由于其破坏细菌细胞壁或干扰基本代谢过程的能力。确切的分子靶点和途径仍在研究中,但初步研究表明双链霉酸可以与特定的酶或受体结合,调节其活性。
生化分析
Biochemical Properties
Byssochlamic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of maleidrides. It interacts with various enzymes, including polyketide synthases and ketosteroid-isomerase-like enzymes. These interactions facilitate the formation of its characteristic nine-membered ring structure with maleic anhydride moieties . The compound’s interactions with these enzymes are crucial for its biosynthesis and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can inhibit protein phosphatase 2A (PP2A), leading to alterations in cell signaling and gene expression . This inhibition can result in changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active sites of enzymes such as polyketide synthases, inhibiting their activity and altering the biosynthesis of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes without causing significant toxicity. At high doses, this compound can be lethal, with an LD50 of 94 mg/kg in mice . Threshold effects have been observed, where small increases in dosage can lead to disproportionately large changes in biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of maleidrides. It interacts with enzymes such as citrate synthase-like proteins and 2-methylcitrate dehydratase, which are involved in the formation of its characteristic ring structure . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution of this compound are crucial for its biological effects.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. The compound can be directed to particular organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its activity, as it allows this compound to interact with specific enzymes and regulatory proteins within the cell.
准备方法
合成路线和反应条件
双链霉酸的合成涉及复杂的 有机反应。 主要方法之一包括双链霉菌的发酵,该方法会产生双链霉酸以及几种相关的次级代谢产物 。 生物合成途径涉及马来酸酐前体的形成,该前体经过脱羧反应生成最终产物 .
工业生产方法
双链霉酸的工业生产主要通过大规模发酵过程来实现。最佳生产条件包括保持特定的 pH 值、温度和营养物质的可用性,以最大限度地提高从真菌培养物中获得的双链霉酸产量。
化学反应分析
反应类型
双链霉酸会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 该化合物可以使用氢化铝锂等试剂还原,将氢添加到分子中。
取代: 双链霉酸可以参与取代反应,其中一个官能团被另一个官能团取代,通常由催化剂或特定试剂促进。
常用试剂和条件
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 氢化铝锂,硼氢化钠。
催化剂: 钯碳,氧化铂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,双链霉酸的氧化会导致各种氧化衍生物的形成,而还原则可以产生更饱和的化合物。
科学研究应用
化学
在化学中,双链霉酸因其独特的结构和反应性而被研究。它作为一种模型化合物,用于理解四羧酸及其衍生物的行为。
生物学
双链霉酸已被研究其潜在的生物活性。研究表明,它可能具有抗菌特性,使其成为开发新型抗生素的候选者。
医学
在医学上,双链霉酸正在探索其潜在的治疗应用。其独特的结构可能使其能够与特定的生物靶点相互作用,从而导致新型药物的开发。
工业
在工业领域,双链霉酸可以用作合成其他有价值化合物的先驱。其衍生物可能在生产聚合物、树脂和其他材料方面找到应用。
相似化合物的比较
类似化合物
马来酸: 与双链霉酸一样,马来酸含有马来酸酐部分,并参与类似的生物合成途径。
富马酸: 另一种四羧酸衍生物,富马酸与双链霉酸具有结构相似性。
琥珀酸: 该化合物也是四羧酸衍生物,在各种工业应用中使用。
独特性
双链霉酸因其独特的结构和多个羧基的存在而独一无二,这些羧基赋予了独特的化学性质。它能够进行广泛的化学反应以及其潜在的生物活性使其区别于其他类似化合物。
属性
IUPAC Name |
(2S,10R)-10-ethyl-2-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-3-5-10-8-12-11(15(19)23-16(12)20)6-9(4-2)7-13-14(10)18(22)24-17(13)21/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDWUPPIGBHWAS-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CC2=C(C[C@H](CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225315 | |
| Record name | Byssochlamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743-51-1 | |
| Record name | (4S,10R)-10-Ethyl-5,9,10,11-tetrahydro-4-propyl-1H-cyclonona[1,2-c:5,6-c′]difuran-1,3,6,8(4H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Byssochlamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000743511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Byssochlamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BYSSOCHLAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ89T8R2LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(2-furanylmethyl)amino]-N-cyclohexyl-2-(2-fluorophenyl)acetamide](/img/structure/B1196734.png)
![2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-2-thiazolyl)acetamide](/img/structure/B1196738.png)
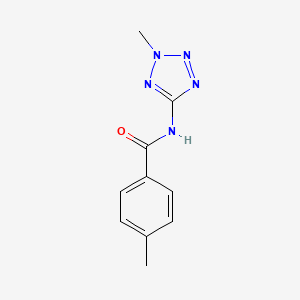
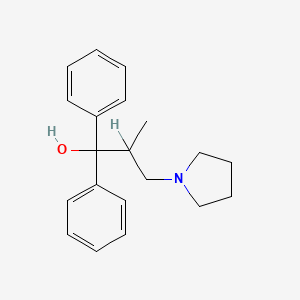
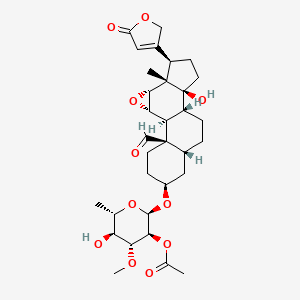
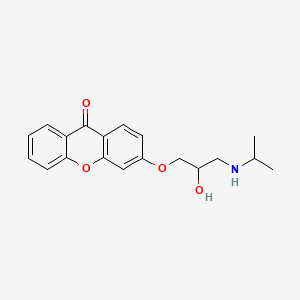

![[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B1196746.png)
![4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1196747.png)
